2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester
Overview
Description
2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . It’s a complex organic compound that has been used in various scientific studies . For instance, amino acids modified with an N-terminal anthracene group can self-assemble into supramolecular hydrogels upon the addition of a range of salts or cell culture medium .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The parent compound, 2-Anthracenecarboxylic acid, has a molecular formula of C15H10O2 and a molecular weight of 222.2387 .Chemical Reactions Analysis
One of the interesting chemical reactions involving anthracene derivatives is the photo-dimerisation of gelators, which results in hydrogel disassembly . This reaction has been used to recover cells from 3D culture .Scientific Research Applications
1. Carbohydrate Recognition
A study by Billing, Grundberg, & Nilsson (2002) found that water-soluble amphiphilic amino acid-anthracene conjugates recognized specific carbohydrates in water. This highlights the potential of anthracene derivatives in biochemical applications.
2. Photopolymerization and Material Science
Al-Kaysi et al. (2007) synthesized 9-anthracenecarboxylic acid, methylene ester (9AC-ME), and used it to create molecular crystal nanorods. These nanorods, formed in anodized aluminum oxide templates, undergo [4 + 4] photocycloaddition reaction under ultraviolet light, forming highly crystalline polymer nanorods with unique physical properties (Al-Kaysi et al., 2007).
3. Chemical Reduction Processes
Research by Rabideau, Wetzel, & Young (1984) demonstrates the efficient reduction of aromatic carboxylic acid esters to dihydro aromatics using metal-ammonia solutions. This study underscores the importance of anthracene derivatives in organic synthesis (Rabideau, Wetzel, & Young, 1984).
4. Sensor Development
Ooyama et al. (2014) developed an anthracene–boronic acid ester as a highly-sensitive fluorescence sensor for detecting trace amounts of water in various solvents. This indicates the application of anthracene derivatives in sensor technology (Ooyama et al., 2014).
Properties
IUPAC Name |
methyl 9,10-dimethylanthracene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUORAZAKLXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514915 | |
Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473773-74-9 | |
Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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